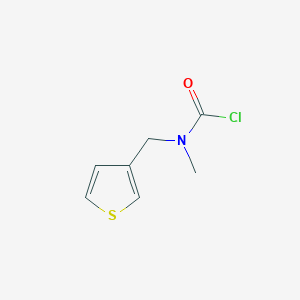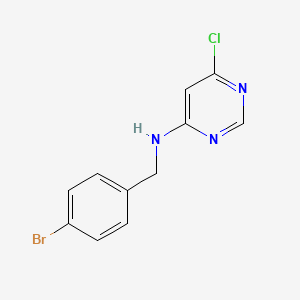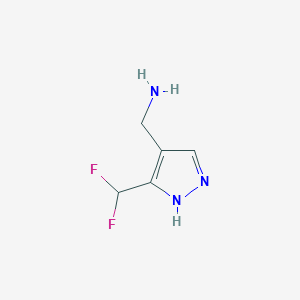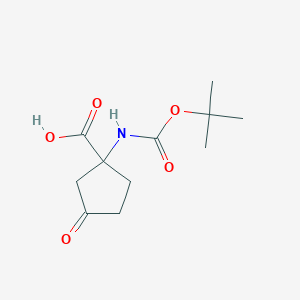
1-((tert-Butoxycarbonyl)amino)-3-oxocyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((tert-Butoxycarbonyl)amino)-3-oxocyclopentane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under a variety of conditions, making it a valuable tool in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 1-((tert-Butoxycarbonyl)amino)-3-oxocyclopentane-1-carboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Analyse Chemischer Reaktionen
1-((tert-Butoxycarbonyl)amino)-3-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol. This deprotection yields the free amine, which can then undergo further reactions.
Wissenschaftliche Forschungsanwendungen
1-((tert-Butoxycarbonyl)amino)-3-oxocyclopentane-1-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3-oxocyclopentane-1-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various chemical reactions, facilitating the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
1-((tert-Butoxycarbonyl)amino)-3-oxocyclopentane-1-carboxylic acid can be compared to other Boc-protected amino acids, such as:
1-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclopentane ring.
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: Features a propionic acid backbone.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in peptide synthesis and other applications.
These compounds share the Boc protecting group, but their unique structures confer different reactivity and applications, highlighting the versatility of Boc-protected compounds in synthetic chemistry.
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-11(8(14)15)5-4-7(13)6-11/h4-6H2,1-3H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVYTTGGYZVJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(=O)C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
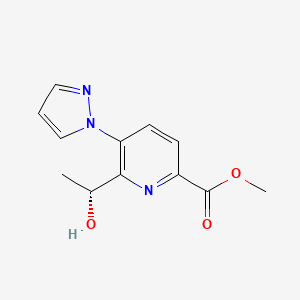
![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
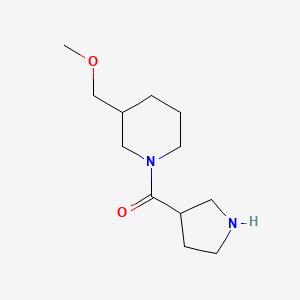
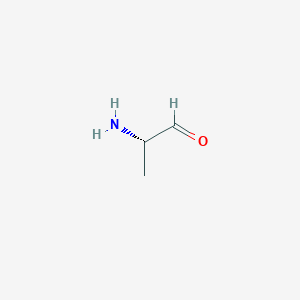
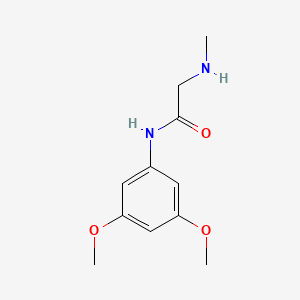
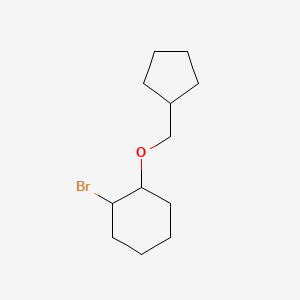
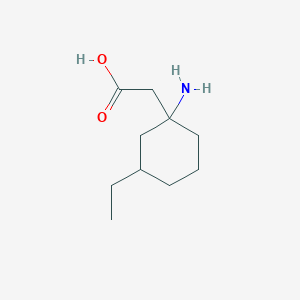
![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)
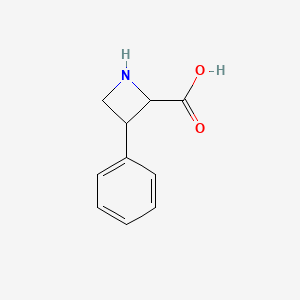
![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)
